3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one
Overview
Description
3-Hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a molecular formula of C₁₄H₁₁NO₃S . This compound features a unique structure that includes an indole core, a thienyl group, and a phenylpropenyl moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with thienyl ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole and thienyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
3-Hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-[2-oxo-2-(2-furyl)ethyl]-1,3-dihydro-2H-indol-2-one
- 3-Hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
Compared to similar compounds, 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)-1-[(E)-3-phenylprop-2-enyl]indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c25-20(21-13-7-15-28-21)16-23(27)18-11-4-5-12-19(18)24(22(23)26)14-6-10-17-8-2-1-3-9-17/h1-13,15,27H,14,16H2/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLRICYVDYXSOV-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CS4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CS4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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